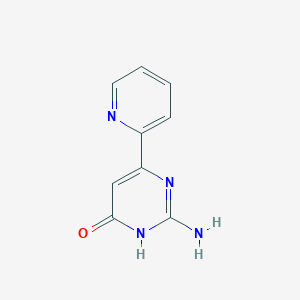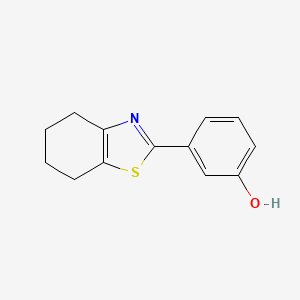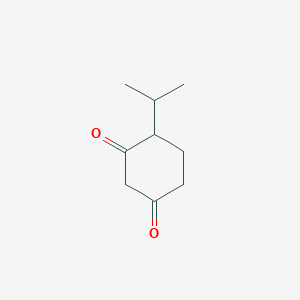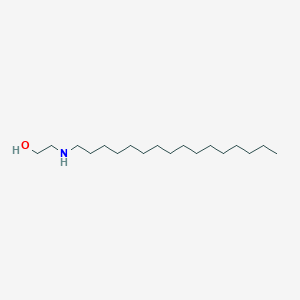
2-(Hexadecylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(hexadecylamino)-, also known as N-hexadecylaminoethanol, is an organic compound with the molecular formula C18H39NO. It is a long-chain amine derivative of ethanol, characterized by the presence of a hexadecyl (sixteen-carbon) chain attached to the amino group. This compound is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(hexadecylamino)- typically involves the reaction of hexadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C16H33NH2} + \text{C2H4O} \rightarrow \text{C18H39NO} ]
Industrial Production Methods: In industrial settings, the production of Ethanol, 2-(hexadecylamino)- involves large-scale reactions using similar principles. The process may include additional purification steps such as distillation and crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(hexadecylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Various substituted amines or alcohols
Scientific Research Applications
Ethanol, 2-(hexadecylamino)- has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products .
Mechanism of Action
The mechanism of action of Ethanol, 2-(hexadecylamino)- involves its interaction with cell membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents. Additionally, its surfactant nature enables it to disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Ethanol, 2-(octadecylamino)-: Similar structure with an octadecyl (eighteen-carbon) chain.
Ethanol, 2-(dodecylamino)-: Contains a dodecyl (twelve-carbon) chain.
Ethanol, 2-(decylamino)-: Features a decyl (ten-carbon) chain.
Uniqueness: Ethanol, 2-(hexadecylamino)- is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and in applications requiring membrane integration .
Properties
CAS No. |
35902-64-8 |
|---|---|
Molecular Formula |
C18H39NO |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
2-(hexadecylamino)ethanol |
InChI |
InChI=1S/C18H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-20/h19-20H,2-18H2,1H3 |
InChI Key |
SIFHZKKXWMJWOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide](/img/structure/B15096427.png)
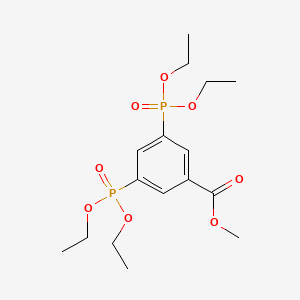
![1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro-](/img/structure/B15096434.png)

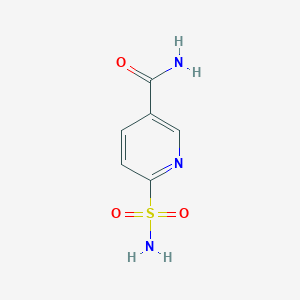

![1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B15096455.png)
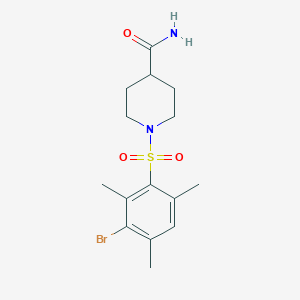
![N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B15096460.png)
